Levan - 9013-95-0

Levan

Catalog Number: EVT-359322
CAS Number: 9013-95-0
Molecular Formula: C18H32O16
Molecular Weight: 504.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Levan is a naturally occurring fructan, a type of polymer composed primarily of fructose units. [, , , , , , , ] It is primarily found as an exopolysaccharide (EPS), meaning it is produced and secreted by various microorganisms, including bacteria like Bacillus subtilis, Zymomonas mobilis, and Pseudomonas aurantiaca. [, , , , , , , , , ] Levan is also found in some plant species, but its microbial origin is more significant for research and applications. [, , , ] This polymer plays a crucial role in scientific research due to its diverse biological activities and potential applications in various fields.

Future Directions
  • Mechanistic Understanding: Delving deeper into the mechanism of action for its various biological activities, especially its prebiotic and immunomodulatory effects. [, , ]

  • Structure-Function Relationships: Exploring the relationship between levan's molecular weight, degree of branching, and its resulting properties, enabling targeted production for specific applications. [, , ]

  • Sustainable Production: Developing cost-effective and sustainable methods for large-scale levan production, potentially utilizing agro-industrial waste streams and optimizing fermentation processes. [, ]

  • Novel Applications: Expanding its applications in fields like bioplastics, biosensors, and bioelectronics, exploiting its unique properties and biocompatibility. []

  • Clinical Studies: Conducting clinical trials to evaluate its safety and efficacy in humans, especially its potential as a prebiotic and therapeutic agent. [, , , ]

β-(2,6)-Fructooligosaccharides (FOSs)

Compound Description: β-(2,6)-Fructooligosaccharides (FOSs) are short-chain fructose polymers. They are formed during the enzymatic hydrolysis of levan by levanases. Specific FOSs produced include levanbiose, levantriose, and levantetraose. These compounds are notable for their prebiotic potential, exceeding that of the more common β-(2,1)-inulin-type FOSs. []

Relevance: β-(2,6)-FOSs are products of levan degradation. They share a structural motif with levan, the β-(2,6)-fructose linkage. The enzymatic production and potential applications of β-(2,6)-FOSs are a significant area of research related to levan. []

Inulin

Compound Description: Inulin is a β-(2,1)-linked polyfructan found in plants like chicory and Jerusalem artichoke. It's considered a prebiotic fiber, promoting the growth of beneficial gut bacteria. []

Sucrose

Compound Description: Sucrose, a disaccharide composed of glucose and fructose, is the primary substrate for levan synthesis by levansucrases. [, , ]

Relevance: Sucrose is the building block for levan. The enzyme levansucrase breaks down sucrose and uses the fructose units to create the levan polymer. Understanding the enzymatic kinetics of levan synthesis from sucrose is crucial for optimizing levan production. [, , ]

Raffinose

Compound Description: Raffinose is a trisaccharide composed of galactose, glucose, and fructose. It can be used as an alternative substrate for levan production by some levansucrases. [, ]

Di-β-D-fructofuranose Dianhydride IV (DFA IV)

Compound Description: DFA IV is a cyclic disaccharide formed by the intramolecular transfructosylation of levan. It has potential applications in promoting mineral absorption. []

Relevance: DFA IV is produced from levan through the action of levan fructotransferase (LFTase). The conversion yield of DFA IV from levan varies depending on the branching structure of the levan substrate. []

Levanbiose

Compound Description: Levanbiose is a disaccharide formed during the hydrolysis of levan. It is the simplest FOS derived from levan. [, ]

Relevance: As a direct breakdown product of levan, levanbiose can provide insights into the enzymatic degradation mechanisms of levan. Its production and potential biological activities are of interest inlevan research. [, ]

Glucose

Compound Description: Glucose is a monosaccharide released during the hydrolysis of sucrose by levansucrases. While not directly incorporated into the levan polymer, glucose can influence levan synthesis. []

Relevance: Glucose can act as an acceptor molecule in reactions catalyzed by levansucrases, influencing the types and ratios of fructooligosaccharides produced alongside levan. []

Glycerol

Compound Description: Glycerol is a common plasticizer used to improve the flexibility and processability of polymers, including levan. Studies have explored the use of glycerol to modify the physical properties of levan films. []

Relevance: Glycerol is not structurally related to levan but plays a crucial role in modifying levan's physical properties for applications like film formation. []

Overview

Levan is a fructan, a type of polysaccharide composed primarily of fructose units linked by β-(2→6) glycosidic bonds. It is produced by various microorganisms, including bacteria and fungi, and has garnered interest due to its prebiotic properties and potential applications in food, pharmaceuticals, and biotechnology. Levan serves as a non-structural storage carbohydrate and can be utilized by certain organisms as a carbon source.

Source and Classification

Levan is synthesized by a range of microorganisms. Notable producers include:

  • Bacteria: Species such as Leuconostoc citreum, Bacillus subtilis, and Zymomonas mobilis are known for their ability to produce levansucrase, the enzyme responsible for levan synthesis.
  • Fungi: Certain fungi also contribute to levan production, although bacterial sources are more extensively studied.

Levan is classified based on its molecular weight and structure into different types, which can vary in their degree of polymerization and branching.

Synthesis Analysis

Methods

The synthesis of levan typically involves the enzymatic action of levansucrase on sucrose. The process can be optimized through various methodologies:

  • Single-Factor Experiments: Initial experiments often involve varying one parameter at a time (e.g., temperature, pH, substrate concentration) to identify optimal conditions for levan production.
  • Response Surface Methodology (RSM): This advanced statistical technique allows for the investigation of interactions among multiple factors simultaneously. For instance, a Box-Behnken design can be employed to optimize conditions for maximum yield .

Technical Details

The production process often includes:

  1. Enzyme Preparation: Isolating levansucrase from microbial cultures.
  2. Fermentation Conditions: Adjusting parameters such as temperature (often around 26 °C), pH (typically around 4.0), and agitation speed (200 rpm) to enhance enzyme activity and levan yield.
  3. Analytical Techniques: High-performance size exclusion chromatography (HPSEC) is frequently used to monitor the molecular weight distribution of the synthesized levan .
Molecular Structure Analysis

Structure

Levan consists predominantly of fructose units linked through β-(2→6) glycosidic bonds, with some β-(2→1) linkages occurring in branched forms. The molecular structure can be represented as follows:

 C6H10O5 n\text{ C}_6\text{H}_{10}\text{O}_5\text{ }_n

where nn represents the number of repeating fructose units.

Data

The molecular weight of levan can vary significantly depending on the source and synthesis conditions, typically ranging from several thousand to over a million Daltons .

Chemical Reactions Analysis

Reactions

The primary reaction involved in levan synthesis is the transfructosylation of sucrose catalyzed by levansucrase:

SucroseLevan+Glucose\text{Sucrose}\rightarrow \text{Levan}+\text{Glucose}

This reaction highlights how sucrose serves both as a substrate for levansucrase and as a source of glucose.

Technical Details

The reaction conditions are crucial for maximizing yield. Factors such as substrate concentration, temperature, and pH must be optimized to favor levan production over glucose formation .

Mechanism of Action

Process

Levansucrase catalyzes the conversion of sucrose into levan through a two-step mechanism involving:

  1. Formation of a fructosyl-enzyme intermediate: The enzyme first binds to sucrose, cleaving it into glucose and a fructosyl moiety.
  2. Polymerization: The fructosyl moiety is then transferred to another fructose unit or back to the enzyme, leading to the elongation of the levan polymer chain.

This mechanism allows levansucrase to produce levan efficiently under optimal conditions .

Data

Studies have shown that modifying fermentation parameters can significantly influence both the yield and molecular weight of the produced levan, indicating the importance of precise control over the synthesis environment .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Levan typically appears as a white or off-white powder.
  • Solubility: It is soluble in water but insoluble in organic solvents.

Chemical Properties

  • Molecular Weight: Varies widely; lower molecular weight levans are generally more soluble.
  • Viscosity: Levan solutions exhibit pseudoplastic behavior, meaning their viscosity decreases under shear stress.

Relevant analyses often include determining its rheological properties and stability under various conditions .

Applications

Levan has numerous scientific uses:

  • Prebiotic Effects: It promotes beneficial gut microbiota growth, enhancing digestive health.
  • Food Industry: Used as a thickening agent or stabilizer in food products.
  • Pharmaceuticals: Explored for drug delivery systems due to its biocompatibility and ability to form hydrogels.
  • Biotechnology: Investigated for its potential in bioremediation and as a carbon source in microbial fermentations .

Properties

CAS Number

9013-95-0

Product Name

Levan

IUPAC Name

(2R,3S,4S,5R)-5-[[(2R,3S,4S,5R)-5-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxymethyl]-2-(hydroxymethyl)oxolane-2,3,4-triol

Molecular Formula

C18H32O16

Molecular Weight

504.4 g/mol

InChI

InChI=1S/C18H32O16/c19-1-7-10(23)14(27)17(5-21,33-7)31-3-9-12(25)15(28)18(6-22,34-9)30-2-8-11(24)13(26)16(29,4-20)32-8/h7-15,19-29H,1-6H2/t7-,8-,9-,10-,11-,12-,13+,14+,15+,16-,17-,18-/m1/s1

InChI Key

ZFTFOHBYVDOAMH-XNOIKFDKSA-N

SMILES

C(C1C(C(C(O1)(CO)OCC2C(C(C(O2)(CO)COC3C(C(C(O3)(CO)O)O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(O1)(CO)OCC2C(C(C(O2)(CO)OCC3C(C(C(O3)(CO)O)O)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)OC[C@@H]2[C@H]([C@@H]([C@](O2)(CO)OC[C@@H]3[C@H]([C@@H]([C@](O3)(CO)O)O)O)O)O)O)O)O

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